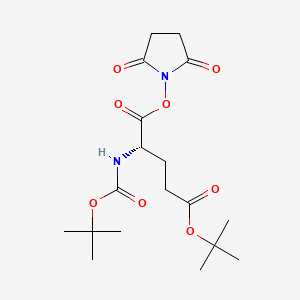

5-carboxy-X-rhodamine

Overview

Description

5-Carboxy-X-rhodamine is a fluorescent dye that is widely used in scientific research. It is a derivative of the naturally occurring xanthene dye rhodamine, which is found in many plants and animals. 5-Carboxy-X-rhodamine has a wide range of applications in a variety of scientific fields, including biochemistry, cell biology, and immunology. It is used in a variety of ways, from labeling proteins and DNA to tracking cell movements and measuring enzyme activity.

Scientific Research Applications

Oligonucleotide Labeling

5-carboxy-X-rhodamine (5-ROX) is used for oligonucleotide labeling . The carboxylic acid of 5-ROX is used to label oligonucleotides, which are short DNA or RNA molecules. This labeling is crucial in many molecular biology studies, including DNA sequencing and microarray experiments.

Automated DNA Sequencing

5-ROX is also used in automated DNA sequencing applications . In this context, the dye is attached to a nucleotide, and as the DNA sequence is determined, the dye emits a specific color of light that corresponds to the nucleotide, allowing the sequence to be determined.

Fluorescence Resonance Energy Transfer (FRET)

5-Carboxy-X-rhodamine N-succinimidyl ester (ROX-SE), a derivative of 5-ROX, is used in FRET applications . FRET is a technique used to measure the distance between two chromophores, and it’s widely used in the study of protein interactions.

Fluorescence Quenching Applications

ROX-SE is also used in fluorescence quenching applications . Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance, and it’s a valuable tool in the study of biological structures and processes.

Preparation of Charge-Modified Dye-Labeled ddNTPs

ROX-SE is used as a labeling reagent for the preparation of charge-modified dye-labeled ddNTPs . These labeled ddNTPs can be used in “direct-load” DNA sequencing.

Synthesis of Diverse Rhodamine Derivatives

5- and 6-carboxy-X-rhodamines are synthesized from inexpensive starting materials . The isolated products are activated by selective transformation of the carboxylic acid group into N-hydroxysuccinimidyl esters in situ and then conjugated with an amino group of a molecule of interest .

Mechanism of Action

Target of Action

5-Carboxy-X-Rhodamine, also known as 5-ROX, is primarily used for oligonucleotide labeling and automated DNA sequencing applications . It interacts with the amine groups present in these biomolecules .

Mode of Action

5-ROX is an amine-reactive form of carboxy-X-rhodamine . It is used to label DNA and RNA via various methods . The carboxylic acid of 5-ROX is activated and then conjugated with an amino group of a molecule of interest . This results in the formation of 5-ROX derivatized compounds .

Biochemical Pathways

The primary biochemical pathway affected by 5-ROX is the fluorescence resonance energy transfer (FRET) . It acts as a donor molecule in FRET imaging coupled with porphyrins . This allows for the detection and analysis of interactions between biomolecules.

Pharmacokinetics

Its use in oligonucleotide labeling and automated dna sequencing applications suggests that its bioavailability is likely dependent on the properties of the biomolecules it is conjugated with .

Result of Action

The result of 5-ROX’s action is the creation of fluorescently labeled biomolecules . These labeled biomolecules can be detected and analyzed using fluorescence techniques, enabling researchers to study biological processes at a molecular level .

Action Environment

The action of 5-ROX is influenced by environmental factors such as temperature and light exposure. It is recommended to store 5-ROX in a refrigerator between -5 to -30°C and to avoid light exposure to maintain its stability .

properties

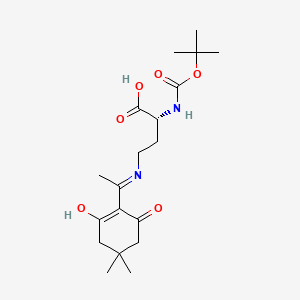

IUPAC Name |

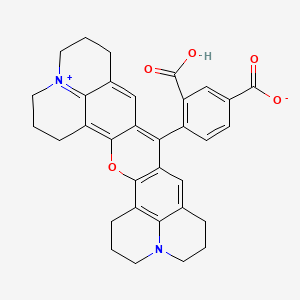

3-carboxy-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGMOMJDNDFGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314908 | |

| Record name | 5-Carboxy-X-rhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-carboxy-X-rhodamine | |

CAS RN |

216699-35-3 | |

| Record name | 5-Carboxy-X-rhodamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216699-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxy-X-rhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxy-X-rhodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 5-carboxy-X-rhodamine in the provided research articles?

A1: Across these studies, 5-carboxy-X-rhodamine (5-ROX) is primarily utilized as a fluorescent tag for in vitro and in vivo imaging. Its ability to fluoresce allows researchers to track the distribution and target engagement of various molecules. [, , , , , , ]

Q2: Can you provide an example of how 5-carboxy-X-rhodamine's fluorescence is used to validate target specificity?

A2: In a study investigating fluorocoxib A, a COX-2 inhibitor conjugated to 5-ROX, researchers confirmed target specificity by comparing fluorocoxib A uptake to that of non-targeted 5-carboxy-X-rhodamine dye. Minimal accumulation of the non-targeted dye in COX-2 expressing tissues validated the selective binding of fluorocoxib A. []

Q3: How is 5-carboxy-X-rhodamine employed in the development of activatable photosensitizers?

A3: Researchers have explored the use of 5-carboxy-X-rhodamine (Rox) as a FRET donor in conjunction with a pyropheophorbide (Pyro) acceptor to create caspase-responsive activatable photosensitizers. In this system, Rox fluorescence is initially quenched due to FRET with Pyro. Upon caspase activation, the FRET interaction is disrupted, leading to increased Rox fluorescence, which can be used to monitor apoptosis in real-time. []

Q4: Beyond fluorocoxib A, are there other examples of 5-carboxy-X-rhodamine being used in targeted imaging probes?

A4: Yes, researchers have also developed a dual-modality imaging agent, Tc-99m GRFLTGGTGRLLRIS-GHEG-ECG-K(-5-carboxy-X-rhodamine)-NH2 (GRFLT-ECG-ROX), designed to target the folate receptor commonly overexpressed in tumor cells. This agent incorporates both a radioactive Tc-99m label for SPECT imaging and 5-carboxy-X-rhodamine for fluorescence-guided surgery. []

Q5: Are there any limitations mentioned regarding the use of 5-carboxy-X-rhodamine for in vivo imaging?

A5: While 5-carboxy-X-rhodamine shows promise for in vivo imaging, limitations exist. One study highlighted that only specific 5-ROX and 6-ROX based conjugates, like Fluorocoxib A and B, displayed sufficient metabolic stability for distribution to target tissues in living organisms. [] This suggests that careful structural design and optimization are crucial for successful in vivo applications.

Q6: Does the research discuss any potential alternatives to 5-carboxy-X-rhodamine for fluorescence-based applications?

A6: While the provided articles primarily focus on 5-carboxy-X-rhodamine, one study explored the use of SYBR Green I alongside molecular beacons incorporating 5-carboxy-X-rhodamine. SYBR Green I's fluorescence enhancement upon binding to double-stranded DNA provided a complementary signal for detecting target DNA. [] This highlights the potential for utilizing alternative or complementary fluorescent dyes alongside 5-carboxy-X-rhodamine depending on the specific application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

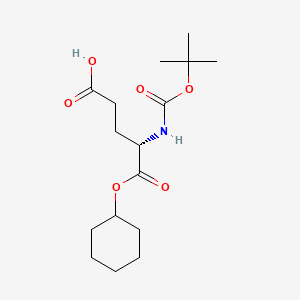

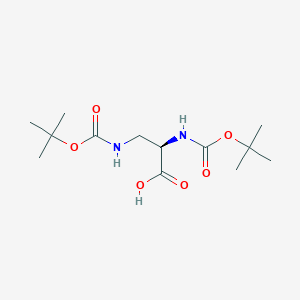

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)